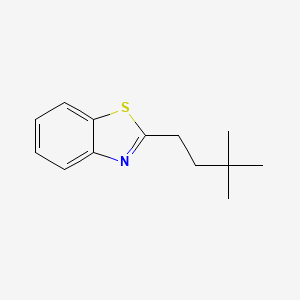![molecular formula C10H20N2S B13959227 (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol is a complex organic compound with a unique spirocyclic structure. This compound features a spiro[3.4]octane core, which is a bicyclic system where two rings share a single atom. The presence of an aminoethyl group and a methanethiol group adds to its chemical versatility, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the aminoethyl and methanethiol groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the aminoethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various alkyl or aryl groups to the molecule.
Aplicaciones Científicas De Investigación
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)ethanethiol: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
What sets (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol apart from similar compounds is its specific combination of functional groups and the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H20N2S |
|---|---|
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
[6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-yl]methanethiol |
InChI |
InChI=1S/C10H20N2S/c11-2-4-12-3-1-10(8-12)5-9(6-10)7-13/h9,13H,1-8,11H2 |
Clave InChI |
HSXQFNRFNMJNSK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)CS)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)

![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)


![13-[Decahydro-1-naphthyl]eicosahydrodibenzo[a,i]fluorene](/img/structure/B13959179.png)

![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)



